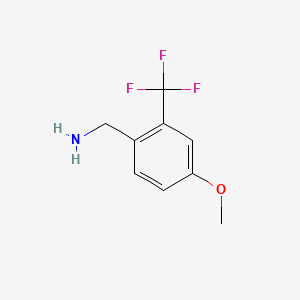
4-Methoxy-2-(trifluoromethyl)benzylamine
Descripción general
Descripción
4-Methoxy-2-(trifluoromethyl)benzylamine (4-MTFB) is a synthetic amine compound that has been used in a variety of scientific research applications in the fields of biochemistry and physiology. It has been studied for its effects on enzyme activity, protein-protein interactions, and other biochemical processes. 4-MTFB has also been used in laboratory experiments for the study of drug metabolism and pharmacokinetics.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Behavior
The synthesis and chemical properties of compounds similar to 4-Methoxy-2-(trifluoromethyl)benzylamine have been extensively studied. For instance, 4-Hydroxy-3-methoxy benzylamine hydrochloride was synthesized from vanillin, with the reaction's influencing factors including raw material ratio, reaction time, temperature, and catalyst carefully examined. The product exhibited a high overall yield and its structure was confirmed using various analytical methods (Li Yong-xin, 2012). Similarly, substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes has been observed, indicating the chemical behavior of these compounds is heavily influenced by the substituent in the N-aryl group (Yang et al., 2004).
Analytical Techniques and Material Characterization
Sophisticated analytical techniques like vapor phase GC-IR have been employed to differentiate closely related isomers of methoxybenzylamines. This approach is crucial for identifying specific ions to determine the position of methoxy groups on the benzyl aromatic ring (Almalki et al., 2019). Moreover, similar methodologies have been used to analyze substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines, underscoring the importance of chromatographic and spectral techniques in understanding the structural aspects of these compounds (Abiedalla et al., 2021).
Catalysis and Chemical Reactions
Compounds structurally related to 4-Methoxy-2-(trifluoromethyl)benzylamine have shown significant potential in catalysis. For example, the phosphaalkenes palladium(II) complexes have been utilized in Suzuki and Sonogashira cross-coupling reactions, demonstrating the role of these compounds in facilitating complex chemical reactions (Deschamps et al., 2007). Additionally, Pd(II)-catalyzed ortho-trifluoromethylation of benzylamines has been achieved using an electrophilic CF3 reagent, further illustrating the chemical versatility of these molecules (Miura et al., 2013).
Propiedades
IUPAC Name |
[4-methoxy-2-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12/h2-4H,5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRJRPNJFJEEPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(trifluoromethyl)benzylamine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Isopropylphenoxy)methyl]piperidine](/img/structure/B1386713.png)
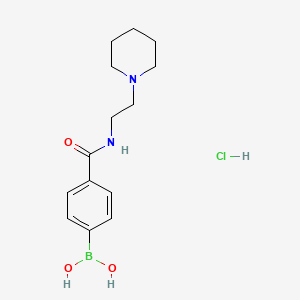
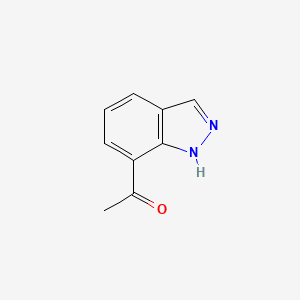
![3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1386717.png)
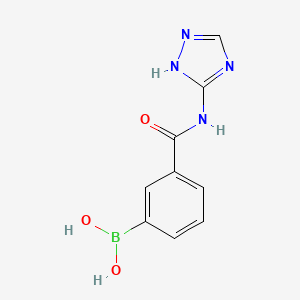
![1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1386723.png)
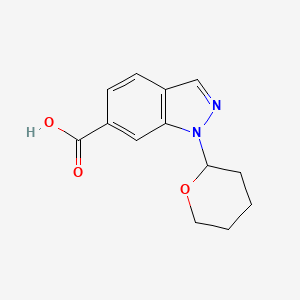
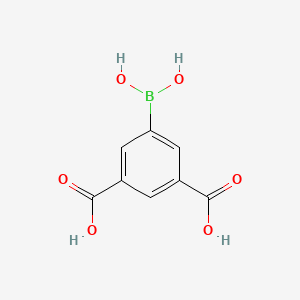
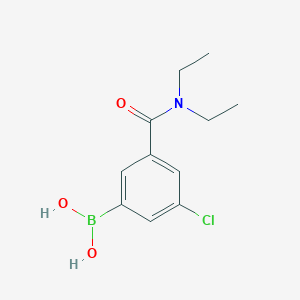
![2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene]](/img/structure/B1386729.png)
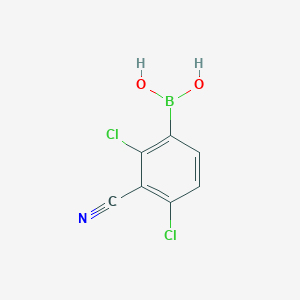
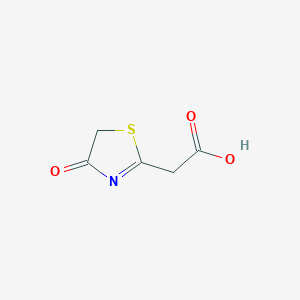
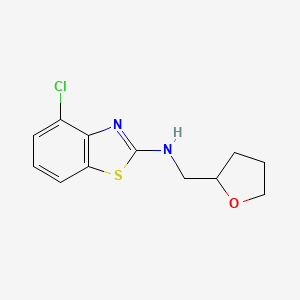
![2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B1386735.png)